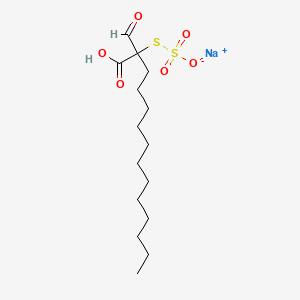
Sodium C-dodecyl (2-(sulphonatothio)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylformamide , is a widely used organic compound with the formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. This compound is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide is typically synthesized by the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods
In industrial settings, N,N-Dimethylformamide is produced through the reaction of dimethylamine with carbon monoxide in the presence of a sodium methoxide catalyst. This method is preferred due to its efficiency and high yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include , , and .
Major Products Formed
Oxidation: Dimethylamine and carbon dioxide.
Reduction: Dimethylamine and formic acid.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylformamide is used in a wide range of scientific research applications, including:
Chemistry: As a solvent for chemical reactions and in the synthesis of various organic compounds.
Biology: As a solvent for biological assays and in the extraction of biological molecules.
Medicine: As a solvent for pharmaceutical formulations and in drug delivery systems.
Industry: As a solvent in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
N,N-Dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and the extraction of biological molecules. Its molecular targets and pathways involve interactions with various organic and inorganic compounds, enhancing their solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide is similar to other organic solvents such as dimethyl sulfoxide and acetone . it is unique in its ability to dissolve a wider range of compounds and its high boiling point, making it suitable for high-temperature reactions. Similar compounds include:
Dimethyl sulfoxide (DMSO): Another polar aprotic solvent with similar properties but a lower boiling point.
Acetone: A common solvent with a lower boiling point and different solubility properties.
Eigenschaften
CAS-Nummer |
85006-00-4 |
|---|---|
Molekularformel |
C15H27NaO6S2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
sodium;2-formyl-1-hydroxy-1-oxo-2-sulfonatosulfanyltetradecane |
InChI |
InChI=1S/C15H28O6S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16,14(17)18)22-23(19,20)21;/h13H,2-12H2,1H3,(H,17,18)(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
KXVWTGQSNIBLRZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(C=O)(C(=O)O)SS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


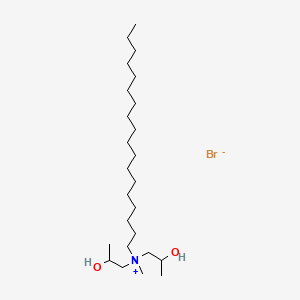

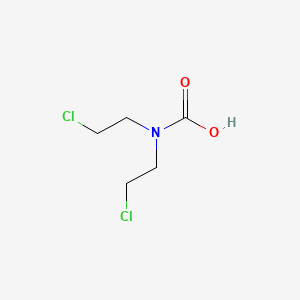
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
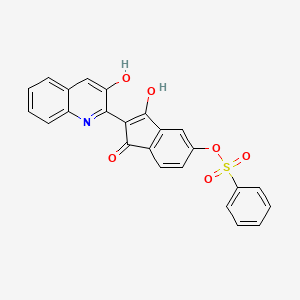

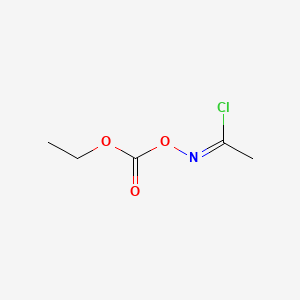
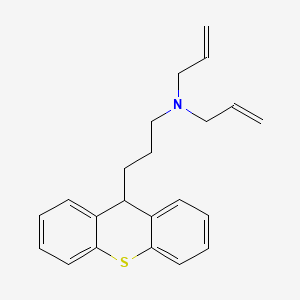
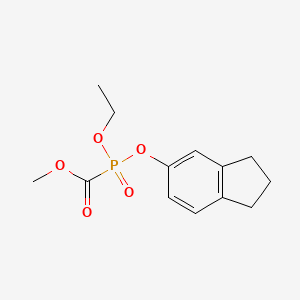
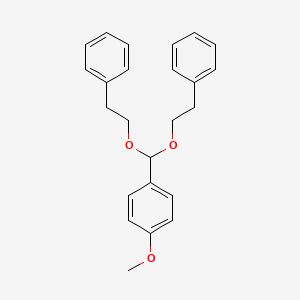
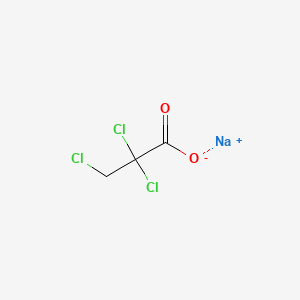
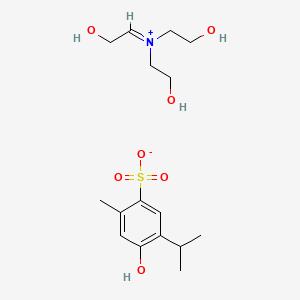
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
